molecular formula C21H21N3S B12609936 4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine CAS No. 917966-25-7

4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine

Cat. No.: B12609936
CAS No.: 917966-25-7
M. Wt: 347.5 g/mol
InChI Key: XNOLSBSEJQKVOM-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, an indole moiety, and a tert-butyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The thiazole ring can be introduced via a cyclization reaction involving a thiourea derivative and a halogenated precursor .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The thiazole ring can interact with enzymes and proteins, modulating their activity .

Comparison with Similar Compounds

Properties

CAS No.

917966-25-7

Molecular Formula

C21H21N3S

Molecular Weight

347.5 g/mol

IUPAC Name

4-tert-butyl-N-[2-(1H-indol-2-yl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C21H21N3S/c1-21(2,3)19-13-25-20(24-19)23-17-11-7-5-9-15(17)18-12-14-8-4-6-10-16(14)22-18/h4-13,22H,1-3H3,(H,23,24)

InChI Key

XNOLSBSEJQKVOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC2=CC=CC=C2C3=CC4=CC=CC=C4N3

Origin of Product

United States

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